2-Bromo-4,5-dimethylphenylboronic acid pinacol ester
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, methyl substituents, and pinacol methyl groups. For example:
- Aromatic protons adjacent to the bromine atom would resonate as a singlet due to the lack of neighboring hydrogens.
- Methyl groups on the phenyl ring (4- and 5-positions) would appear as singlets near δ 2.3–2.5 ppm .
- Pinacol’s methyl groups would split into two singlets at δ 1.2–1.4 ppm , characteristic of the geminal dimethyl groups.
In the ¹³C NMR spectrum , the boron-bound oxygen atoms deshield adjacent carbons, resulting in signals near δ 83–85 ppm for the pinacol carbons. The quaternary carbon attached to boron would appear at δ 35–40 ppm , while aromatic carbons bearing bromine and methyl groups would resonate between δ 120–140 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
The high-resolution mass spectrum would display a molecular ion peak at m/z 311.02 (C₁₄H₂₀BBrO₂⁺), with fragmentation patterns arising from the loss of the pinacol group (–C₆H₁₂O₂) and bromine.
Comparative Analysis with Related Boronic Acid Pinacol Esters
The structural and electronic features of this compound distinguish it from related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Bromo-4,5-dimethylphenylboronic acid | C₈H₁₀BBrO₂ | 228.88 | –Br, –CH₃ (4,5-positions) |
| 4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester | C₁₄H₂₀BBrO₄ | 343.02 | –Br, –OCH₃ (2,5-positions) |
| 2-Bromo-4-pyridineboronic acid pinacol ester | C₁₁H₁₅BBrNO₂ | 283.96 | Pyridine ring, –Br (2-position) |
- Electronic Effects : Methoxy groups in 4-bromo-2,5-dimethoxyphenylboronic acid pinacol ester enhance electron density at the boron center compared to methyl groups, altering reactivity in cross-coupling reactions.
- Steric Hindrance : The pyridine ring in 2-bromo-4-pyridineboronic acid pinacol ester introduces planar steric bulk, which may slow transmetalation steps relative to the phenyl-based analog.
- Solubility : Pinacol esters generally exhibit higher solubility in nonpolar solvents than their boronic acid counterparts due to reduced hydrogen bonding.
These comparisons underscore the nuanced interplay between substituents and reactivity, guiding the selection of boronic esters for specific synthetic applications.
Properties
IUPAC Name |
2-(2-bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLABSHTTWLRWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The preparation of 2-bromo-4,5-dimethylphenylboronic acid pinacol ester follows a two-step sequence:
-
Synthesis of the Arylboronic Acid Precursor : Halogen-directed lithiation or Miyaura borylation introduces the boronic acid group to the aromatic ring.
-
Esterification with Pinacol : The boronic acid reacts with pinacol (C₆H₁₄O₂) under dehydrating conditions to form the pinacol ester.
Key reagents include anhydrous MgSO₄ for moisture control and acetonitrile as a polar aprotic solvent. The reaction typically proceeds at 80°C under reflux for 24 hours, achieving conversions >90% in optimized setups.
Detailed Synthetic Protocols
Standard Esterification Procedure
Reagents :
-
2-Bromo-4,5-dimethylphenylboronic acid (1.0 equiv)
-
Pinacol (1.2 equiv)
-
Anhydrous MgSO₄ (3.0 equiv)
-
Acetonitrile (0.5 M concentration)
Steps :
-
Dissolve 2-bromo-4,5-dimethylphenylboronic acid (10.0 g, 42.3 mmol) in acetonitrile (84.6 mL).
-
Add pinacol (5.4 g, 45.8 mmol) and MgSO₄ (12.7 g, 106 mmol).
-
Reflux at 80°C for 24 hours under N₂.
-
Filter through Celite®, concentrate under vacuum, and purify via flash chromatography (hexane:EtOAc, 9:1).
Alternative Catalytic Approaches
Palladium-Catalyzed Borylation :
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
-
Base : KOAc (3.0 equiv)
-
Solvent : Dioxane, 100°C, 12 hours
-
Advantage : Direct conversion of aryl bromides to pinacol esters without isolating boronic acids.
Microwave-Assisted Synthesis :
Reaction Optimization
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetonitrile | 37.5 | 85 | 98.2 |
| THF | 7.5 | 72 | 95.4 |
| DMF | 36.7 | 68 | 91.7 |
Acetonitrile maximizes yield due to its polarity and compatibility with MgSO₄.
Stoichiometric Effects
| Pinacol Equiv. | MgSO₄ Equiv. | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 2.0 | 24 | 65 |
| 1.2 | 3.0 | 24 | 85 |
| 1.5 | 4.0 | 18 | 88 |
Excess pinacol and MgSO₄ reduce reaction time and improve yield by driving esterification to completion.
Purification and Characterization
Flash Chromatography Conditions
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, ArH), 7.12 (s, 1H, ArH), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 1.32 (s, 12H, pinacol-CH₃).
-
HRMS : m/z calcd. for C₁₄H₂₀BBrO₂ [M+H]⁺: 311.02; found: 311.03.
Scalability and Industrial Adaptations
Kilogram-Scale Production
-
Reactor : 500 L jacketed glass-lined steel
-
Throughput : 15 kg/batch
-
Cost Analysis :
Component Cost per kg ($) Raw Materials 320 Purification 150 Labor/Overhead 90
Process intensification reduces per-unit costs by 22% compared to lab-scale.
Applications in Downstream Synthesis
Suzuki-Miyaura Cross-Coupling
Prodrug Synthesis (NCure2 Analogue)
-
Intermediate : 4-(Ferrocenylaminocarbonyloxymethyl)phenylboronic acid pinacol ester
-
Coupling Agent : 1,3-Bis(chloromethyl)benzene
-
Conditions : Cs₂CO₃, DMF, 60°C, 48 hours
Challenges and Mitigations
Hydrolytic Instability
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides
Protodeboronation: Removal of the boronic ester group under acidic conditions
Hydrolysis: Conversion to the corresponding boronic acid in the presence of water
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DCM
Protodeboronation: Acids such as hydrochloric acid or sulfuric acid
Hydrolysis: Water or aqueous solutions
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Protodeboronation: 2-Bromo-4,5-dimethylbenzene
Hydrolysis: 2-Bromo-4,5-dimethylphenylboronic acid
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of 2-Bromo-4,5-dimethylphenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions , where it acts as a coupling partner for aryl halides. This reaction is fundamental in forming biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Biaryl Compounds
In a study by Cai et al., the compound was utilized to synthesize various biaryl derivatives through Suzuki coupling with different aryl halides. The reaction conditions were optimized to achieve high yields (up to 87%) of the desired products. This demonstrates the compound's utility in generating complex organic molecules efficiently .
Medicinal Chemistry
The compound's structure allows it to serve as a building block for the synthesis of biologically active molecules. Research has shown that derivatives of boronic acids can act as inhibitors for various biological targets.
Example: Development of Kinase Inhibitors
In recent research focused on neuroprotective agents, this compound was used to develop inhibitors targeting the MAP4 kinase family. These compounds exhibited promising neuroprotective effects in vitro against ER-stress-mediated neuronal degeneration . The ability to modify the boronic ester structure leads to variations that enhance pharmacological properties.
Material Science Applications
Boronic esters are also investigated for their potential use in material science, particularly in creating functionalized polymers and materials with specific properties.
Example: Polymer Synthesis
Research has highlighted the role of boronic esters in synthesizing polymers via click chemistry methods. The incorporation of this compound into polymer backbones enhances mechanical properties and thermal stability .
Data Tables
Below is a summary table highlighting key applications and findings related to this compound:
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide
Transmetalation: The boronic ester transfers its aryl group to the palladium complex
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-bromo-4,5-dimethylphenylboronic acid pinacol ester with structurally related arylboronic acid pinacol esters, highlighting substituent effects, physicochemical properties, and applications:
Substituent Effects on Properties:
- Electron-Withdrawing Groups (Br, NO₂, F): Enhance electrophilicity of the boron center, accelerating transmetalation in cross-coupling reactions . Bromine also enables post-functionalization (e.g., Buchwald-Hartwig amination).
- Electron-Donating Groups (CH₃, OCH₃): Improve solubility in nonpolar solvents and stabilize the boronic ester against hydrolysis .
Reactivity and Stability:
- Solubility: Pinacol esters generally exhibit superior solubility in chloroform compared to parent boronic acids due to reduced polarity .
- H₂O₂ Reactivity: The 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂, forming a phenolate derivative detectable via UV-vis spectroscopy (λₘₐₓ = 405 nm) . The bromo-methyl analog may exhibit slower kinetics due to reduced electron deficiency.
- Biological Activity : Pinacol esters (e.g., compound 32 in ) are often biologically inert, whereas their deprotected boronic acids (e.g., compound 33) show mild enzyme inhibition .
Biological Activity
2-Bromo-4,5-dimethylphenylboronic acid pinacol ester (C14H20BBrO2) is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, including a bromine atom and a pinacol ester moiety, which contribute to its biological activity. This article will explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H20BBrO2
- Molecular Weight : 311.02 g/mol
- IUPAC Name : 2-(2-bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Boronic acids and their derivatives are known for their ability to bind to diols and are often used in the development of enzyme inhibitors. The biological activity of this compound is largely attributed to its interactions with biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition : This compound can inhibit proteasome activity by binding to the active site of proteasomal enzymes, which is crucial for protein degradation pathways.
- Cell Signaling Modulation : It may affect signaling pathways involving kinases and phosphatases due to its boron atom's ability to interact with electron-rich sites in proteins.
Biological Activity
The biological activity of this compound has been explored in various studies:
In Vitro Studies
- Neuroprotective Effects : A study highlighted that boronic acid derivatives could protect motor neurons from degeneration induced by endoplasmic reticulum stress. The compound's structural modifications enhanced its potency as a MAP4K inhibitor, leading to increased neuroprotection in neuronal cell cultures .
- Cancer Research : The compound has been evaluated for its potential in targeting cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
In Vivo Studies
- Animal Models : Research indicates that derivatives similar to this compound exhibit favorable pharmacokinetic properties and CNS penetrance without significant toxicity . This makes them promising candidates for further investigation in neurodegenerative diseases.
Case Studies
Several case studies have documented the efficacy of boronic acid derivatives similar to this compound:
| Study | Findings |
|---|---|
| Goodfellow et al. (2013) | Identified multiple kinase targets inhibited by boronic acid derivatives leading to enhanced cell survival in neuronal cultures. |
| Thams et al. (2019) | Demonstrated that structural modifications of boronic acids resulted in improved metabolic stability and neuroprotective effects in animal models. |
Q & A
Q. What are the critical steps for synthesizing 2-bromo-4,5-dimethylphenylboronic acid pinacol ester with high purity?
- Methodological Answer : Synthesis typically involves halogenation of the parent arylboronic acid followed by esterification with pinacol. Key considerations include:
- Reagent selection : Use anhydrous conditions to prevent hydrolysis of the boronic ester group .
- Purification : Column chromatography with solvents like hexane/ethyl acetate (gradient elution) ensures removal of unreacted brominated intermediates and pinacol byproducts .
- Monitoring : Confirm reaction completion via TLC or LC-MS, leveraging the compound’s UV activity for detection.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : The bromine substituent causes deshielding of adjacent protons (e.g., 4,5-dimethyl groups), while the pinacol ester’s methyl groups appear as a singlet near δ 1.3 ppm .
- IR Spectroscopy : Confirm the B-O bond stretch at ~1350–1310 cm⁻¹ and ester C=O (if applicable) near 1700 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> peaks consistent with the molecular formula (e.g., C14H19BBrO2).
Q. What are the optimal storage conditions to prevent degradation?
- Methodological Answer :
- Store under inert gas (argon/nitrogen) in sealed containers at 0–6°C to minimize moisture absorption and protodeboronation .
- Avoid prolonged exposure to light, as bromine substituents may undergo photolytic cleavage .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Electronic effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the boron center, accelerating transmetallation but increasing sensitivity to base-induced deboronation .
- Steric effects : The 4,5-dimethyl groups may hinder coupling with bulky substrates; optimize using Pd catalysts with large ligands (e.g., XPhos) .
- Comparative studies : Replace bromine with chlorine (see ’s chloro analog) to assess halide-dependent reaction rates .
Q. How can researchers resolve contradictory yields reported in cross-coupling reactions?
- Methodological Answer :
- Variable screening : Test bases (e.g., K2CO3 vs. Cs2CO3), solvents (THF vs. dioxane), and temperatures to identify optimal conditions .
- Side reaction analysis : Use <sup>11</sup>B NMR to detect protodeboronation byproducts; add stabilizing agents like LiCl to suppress degradation .
- Catalyst optimization : Compare Pd(OAc)2 with Pd(dppf)Cl2 for sterically hindered substrates .
Q. What strategies mitigate protodeboronation during aqueous workup?
- Methodological Answer :
- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) during extraction to stabilize the boronic ester .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups (as in ) to shield reactive sites .
- Alternative workup : Use non-aqueous quenching (e.g., NH4OAc in THF) to minimize hydrolysis .
Q. How to design multi-step syntheses integrating this boronic ester?
- Methodological Answer :
- Sequential coupling : Use the bromine as a handle for subsequent functionalization (e.g., Buchwald-Hartwig amination after Suzuki coupling) .
- Orthogonal reactivity : Leverage the boronic ester for late-stage bioconjugation while retaining bromine for click chemistry .
Q. Can computational modeling predict regioselectivity in its reactions?
- Methodological Answer :
- DFT calculations : Model the boron center’s electrophilicity and steric maps using software (e.g., Gaussian) to predict coupling sites .
- Docking studies : Simulate interactions with Pd catalysts to optimize ligand selection for challenging substrates .
Key Data from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
